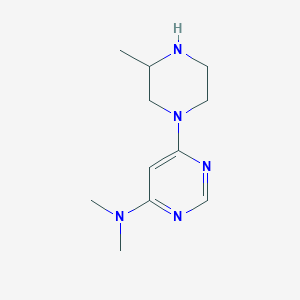

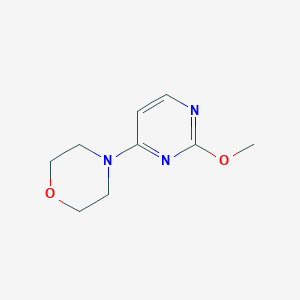

2-Méthoxy-4-morpholinopyrimidine

Vue d'ensemble

Description

2-Methoxy-4-morpholinopyrimidine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methoxy-4-morpholinopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-morpholinopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications anti-inflammatoires

Des dérivés de 2-méthoxy-4-morpholinopyrimidine ont été synthétisés et évalués pour leurs propriétés anti-inflammatoires. Ces composés, en particulier les dérivés V4 et V8, ont montré un potentiel significatif dans l'inhibition de la production d'oxyde nitrique (NO) à des concentrations non cytotoxiques. Ils réduisent également l'expression de la synthase inductible de l'oxyde nitrique (iNOS) et de la cyclooxygénase-2 (COX-2) à l'ARNm et aux protéines dans les cellules de macrophages stimulées par les lipopolysaccharides (LPS), suggérant une stratégie thérapeutique forte pour les troubles associés à l'inflammation .

Études d'amarrage moléculaire

Les composés dérivés de la this compound présentent une forte affinité pour les sites actifs des enzymes iNOS et COX-2. Les études d'amarrage moléculaire ont montré que ces composés forment des interactions hydrophobes avec les sites cibles, ce qui pourrait être bénéfique pour la conception de nouveaux médicaments pour moduler la réponse inflammatoire .

Potentiel en recherche sur le cancer

La recherche sur les dérivés de la pyrimidine, y compris ceux liés à la this compound, a indiqué un potentiel biologique prometteur et une activité anticancéreuse. Ces composés méritent d'être explorés plus avant pour leur capacité à agir contre divers types de cancer .

Rôle dans la réponse immunitaire

L'oxyde nitrique, dont la production est inhibée par les dérivés de la this compound, est un effecteur radical du système immunitaire inné. Il joue un rôle important dans l'inflammation aiguë et chronique, réagissant avec diverses molécules pour produire des composés comme les nitrosothiols et l'anion peroxynitrite, qui sont importants dans les mécanismes de défense de l'organisme .

Recherche sur les maladies cardiovasculaires

L'inflammation chronique, qui peut être modulée par les dérivés de la this compound, est une cause connue de diverses maladies cardiovasculaires. En contrôlant les médiateurs inflammatoires, ces composés peuvent offrir une nouvelle approche pour prévenir ou traiter les maladies cardiaques .

Troubles neurologiques

Le processus inflammatoire est également impliqué dans la progression des troubles neurologiques. Les propriétés anti-inflammatoires des dérivés de la this compound pourraient être exploitées pour développer des traitements pour des affections telles que la maladie d'Alzheimer et la sclérose en plaques, où l'inflammation joue un rôle clé .

Analyse Biochimique

Biochemical Properties

2-Methoxy-4-morpholinopyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are primarily hydrophobic, allowing 2-Methoxy-4-morpholinopyrimidine to inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation . The compound’s ability to reduce iNOS and COX-2 mRNA expression further underscores its potential as an anti-inflammatory agent .

Cellular Effects

2-Methoxy-4-morpholinopyrimidine exerts notable effects on various cell types and cellular processes. In macrophage cells stimulated by lipopolysaccharides (LPS), it significantly reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . This reduction is accompanied by a decrease in the expression of iNOS and COX-2 proteins, highlighting its impact on cell signaling pathways and gene expression . Additionally, 2-Methoxy-4-morpholinopyrimidine influences cellular metabolism by modulating the activity of enzymes involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 2-Methoxy-4-morpholinopyrimidine involves its binding interactions with key biomolecules. It exhibits a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their activity . This inhibition leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response . Furthermore, molecular docking studies have shown that 2-Methoxy-4-morpholinopyrimidine effectively reduces the expression of iNOS and COX-2 mRNA, indicating its role in gene expression regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4-morpholinopyrimidine have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on iNOS and COX-2 over extended periods . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function . In vitro and in vivo studies have shown that 2-Methoxy-4-morpholinopyrimidine continues to exhibit anti-inflammatory properties over time, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-morpholinopyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the production of pro-inflammatory mediators without causing cytotoxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any harmful side effects .

Metabolic Pathways

2-Methoxy-4-morpholinopyrimidine is involved in metabolic pathways related to inflammation. It interacts with enzymes such as iNOS and COX-2, which play pivotal roles in the production of nitric oxide and prostaglandins . By inhibiting these enzymes, 2-Methoxy-4-morpholinopyrimidine modulates metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation highlights its potential as a therapeutic agent for inflammation-associated disorders .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4-morpholinopyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on iNOS and COX-2 . Understanding the transport and distribution mechanisms of 2-Methoxy-4-morpholinopyrimidine is essential for optimizing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-Methoxy-4-morpholinopyrimidine is primarily within the cytoplasm, where it interacts with iNOS and COX-2 . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function .

Propriétés

IUPAC Name |

4-(2-methoxypyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWWOPITKPJAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274910 | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400644-32-7 | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

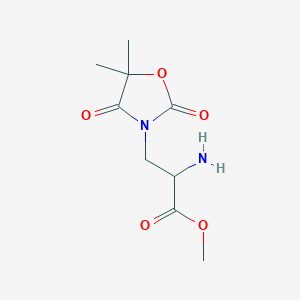

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

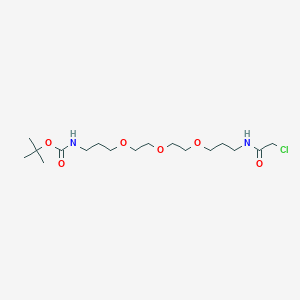

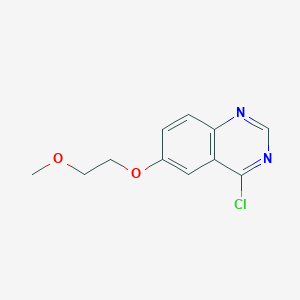

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)

![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)

![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)

![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)